alpha-Bisabolol

Vue d'ensemble

Description

C'est une huile visqueuse incolore qui est le principal constituant de l'huile essentielle de la camomille allemande (Matricaria recutita) et du Myoporum crassifolium . Le bisabolol est connu pour ses propriétés anti-irritantes, anti-inflammatoires et anti-microbiennes, ce qui en fait un ingrédient populaire dans les cosmétiques et les produits pharmaceutiques .

Mécanisme D'action

Alpha-Bisabolol, also known as (+)-alpha-Bisabolol or Bisabolol, is a monocyclic sesquiterpene alcohol that has been used in pharmaceutical and cosmetic products due to its anti-inflammatory and skin-soothing properties .

Target of Action

This compound has several intracellular targets. One of its primary targets seems to be situated on mitochondria, possibly identified as the permeability transition pore . It also targets enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase .

Mode of Action

This compound interacts with its targets to exert various effects. For instance, it reduces oxidative stress and offers neuroprotective effects that combat neuroinflammation and neurodegeneration . It also exhibits anticancer activity by decreasing cellular viability, migration, and invasion ability of cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces reactive oxygen species (ROS), reactive nitrogen species (RNS), malondialdehyde (MDA), and glutathione (GSH) depletion, and myeloperoxidase (MPO) activity. It also augments superoxide dismutase (SOD) and catalase (CAT) activities . Furthermore, it suppresses the activation of ERK1/2, JNK, NF-κB, and p38 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It possesses anti-inflammatory effects via reduction of TNF-α, IL-1β, IL-6, iNOS, and COX-2 . It also promotes apoptosis by significantly increasing caspase-3 . Moreover, it improves cognitive function via downregulation of bax, cleaved caspases-3 and 9 levels, β-secretase, cholinesterase activities, and upregulation of bcl-2 levels .

Analyse Biochimique

Biochemical Properties

Alpha-Bisabolol has been shown to interact with various enzymes, proteins, and other biomolecules. The antioxidant mechanism of this compound is mainly associated with the reduction of reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (GSH) depletion . It also suppresses the activity of myeloperoxidase (MPO) and augments the activity of superoxide dismutase (SOD) and catalase (CAT) .

Cellular Effects

This compound has demonstrated various effects on cell function. It has been shown to have anticancer, antinociceptive, neuroprotective, cardioprotective, and antimicrobial properties . These effects are likely due to its influence on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It upregulates the expression of Bcl-2 and suppresses Bax, P53, APAF-1, caspase-3, and caspase-9 activity, indicating its anti-apoptotic effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bisabolol peut être synthétisé par différentes méthodes. Une approche courante implique l'utilisation de la voie du mévalonate dans Escherichia coli génétiquement modifiée. Cette méthode comprend l'expression de la bisabolol synthase de la camomille allemande, la conversion de l'acétyl-CoA en mévalonate et la surexpression de la farnésyl diphosphate synthase pour fournir le précurseur du bisabolol, le farnésyl diphosphate . Le procédé peut être optimisé en cultures en fioles et en cultures en bioréacteur, permettant d'obtenir des rendements élevés de bisabolol .

Méthodes de production industrielle

La production industrielle de bisabolol est principalement réalisée par distillation à la vapeur d'huiles essentielles extraites de plantes telles que le candeia brésilien. En raison de préoccupations environnementales et de la diminution de l'habitat naturel de ces arbres, des méthodes de production microbienne utilisant Escherichia coli génétiquement modifiée ont été développées comme une alternative durable .

Analyse Des Réactions Chimiques

Types de réactions

Le bisabolol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier sa structure et améliorer ses propriétés pour différentes applications.

Réactifs et conditions courants

Oxydation : Le bisabolol peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent l'halogénation ou la nitration à l'aide de réactifs comme le chlore ou l'acide nitrique.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du bisabolol, qui peuvent présenter des propriétés améliorées ou modifiées pour des applications spécifiques .

Applications De Recherche Scientifique

Le bisabolol a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d'autres sesquiterpènes et terpènes.

Biologie : Étudié pour ses propriétés anti-inflammatoires, anti-microbiennes et anti-cancéreuses.

Médecine : Incorporé dans des formulations pour traiter les affections cutanées, réduire l'inflammation et favoriser la cicatrisation des plaies.

Mécanisme d'action

Le bisabolol exerce ses effets par le biais de diverses cibles et voies moléculaires. Il est connu pour inhiber l'activité d'enzymes telles que la 5-lipoxygénase, qui joue un rôle dans la réponse inflammatoire. Le bisabolol améliore également l'absorption percutanée de certaines molécules, ce qui en fait un puissant agent d'amélioration de la pénétration dans les formulations topiques . De plus, il a été démontré qu'il modulait le stress oxydatif et réduisait la production de médiateurs pro-inflammatoires .

Comparaison Avec Des Composés Similaires

Le bisabolol est unique parmi les alcools sesquiterpéniques en raison de sa structure et de ses propriétés spécifiques. Des composés similaires comprennent :

Oxyde de bisabolol A et B : Ces composés diffèrent par la position du groupe fonctionnel alcool tertiaire et présentent des activités biologiques similaires mais distinctes.

Le bisabolol se distingue par son large éventail d'applications et son efficacité comme agent apaisant pour la peau et anti-inflammatoire.

Propriétés

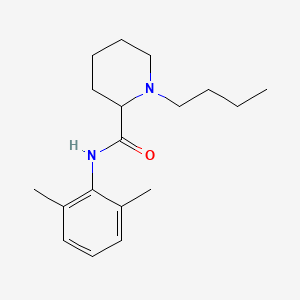

IUPAC Name |

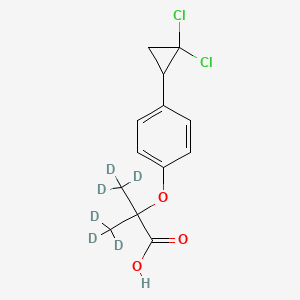

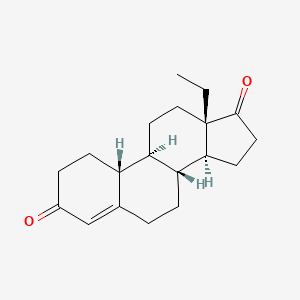

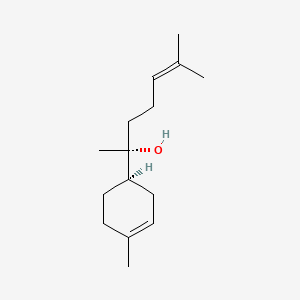

(2R)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)[C@@](C)(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045964 | |

| Record name | Bisabolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity nutty aroma with hints of coconut | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Slightly soluble (in ethanol) | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922-0.931 | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23178-88-3, 515-69-5, 25428-43-7 | |

| Record name | (+)-α-Bisabolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23178-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bisabolol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023178883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisabolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BISABOLOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105S6I733Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-BISABOLOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HQN158VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-alpha-Bisabolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036198 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bisabolol exert its anti-inflammatory effects?

A1: Research suggests that Bisabolol's anti-inflammatory action is at least partly mediated by inhibiting the activation of NF-κB (nuclear factor kappa B) [], a key regulator of inflammation. It also interacts with PPAR-γ (peroxisome proliferator-activated receptor gamma) [], a nuclear receptor involved in regulating inflammation and metabolism, particularly in the colon. Additionally, Bisabolol reduces the production of pro-inflammatory cytokines like IL-6, IL1β, TNF-α, and IL-17A [].

Q2: What is the role of K+ channels in Bisabolol's antinociceptive effects?

A2: Studies using the formalin test in rats showed that Bisabolol's pain-relieving effects involve the activation of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) synthesis, leading to the opening of K+ channels []. This pathway appears to be independent of opioid receptors, suggesting a distinct mechanism of action.

Q3: How does Bisabolol interact with the adenosinergic system in glioma cells?

A3: Research indicates that Bisabolol treatment of glioma cells increases the activity of ecto-5'-nucleotidase/CD73 [], an enzyme that converts extracellular ATP to adenosine. This increase in ecto-5'-nucleotidase/CD73 activity, coupled with the modulation of the A3 adenosine receptor, contributes to the anti-proliferative effects of Bisabolol in these cells.

Q4: What is the molecular formula and weight of Bisabolol?

A4: Bisabolol has the molecular formula C15H26O and a molecular weight of 222.37 g/mol.

Q5: How stable is Bisabolol in different formulations?

A5: Bisabolol can degrade in the presence of light and air. Encapsulation techniques like cyclodextrin complexation [] have been shown to improve its stability and solubility, broadening its potential applications in pharmaceutical and cosmetic formulations.

Q6: Can Bisabolol be incorporated into different delivery systems?

A6: Yes, Bisabolol has been successfully incorporated into various delivery systems, including PCL and chitosan/guar gum membranes [], and self-nanoemulsifying drug delivery systems (SNEDDS) []. These approaches aim to enhance its stability, solubility, and controlled release for improved therapeutic outcomes.

Q7: Does Bisabolol possess any catalytic properties?

A7: While Bisabolol itself is not known to have direct catalytic properties, its biosynthesis involves key enzymes like farnesyl diphosphate synthase (FPS) and α-bisabolol synthase (BBS) []. These enzymes play crucial roles in catalyzing specific steps in the mevalonate pathway, ultimately leading to Bisabolol production.

Q8: Have computational methods been used to study Bisabolol?

A8: Yes, molecular docking and molecular dynamics simulations have been employed to investigate Bisabolol's interactions with target proteins like PPAR-γ [] and neprilysin []. These studies provide insights into the binding modes and molecular mechanisms underlying its biological effects.

Q9: How do structural modifications of Bisabolol affect its activity?

A9: Studies comparing the biological activities of Bisabolol with its derivatives, such as bisabolol oxides [, ], reveal that even minor structural changes can significantly impact its potency and selectivity. For instance, (-)-α-Bisabolol generally exhibits more pronounced anti-inflammatory effects compared to bisabolol oxides A and B.

Q10: What strategies can improve the stability and bioavailability of Bisabolol?

A10: Encapsulation techniques using cyclodextrins [], liposomes, or nanoparticles can enhance Bisabolol's stability by protecting it from degradation and improving its solubility in aqueous solutions. These approaches also hold potential for targeted delivery and controlled release, ultimately enhancing its bioavailability and therapeutic efficacy.

Q11: What is known about the absorption, distribution, metabolism, and excretion of Bisabolol?

A11: While detailed pharmacokinetic studies in humans are limited, research suggests that Bisabolol is readily absorbed through the skin []. Its metabolism and excretion pathways are not fully elucidated.

Q12: What in vivo models have been used to study the effects of Bisabolol?

A12: Various animal models have been employed to investigate Bisabolol's therapeutic potential. These include models of inflammation (carrageenan-induced paw edema) [, ], gastric ulcers [, ], pain [, ], and even complex neurological disorders like Alzheimer's disease [, ].

Q13: What strategies can be employed to target Bisabolol to specific tissues?

A13: Nanoparticle-based delivery systems, liposomes, or conjugation to specific ligands can be explored to target Bisabolol to specific tissues or cells, enhancing its therapeutic index and minimizing off-target effects.

Q14: How is Bisabolol typically quantified in plant extracts or formulations?

A14: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) [, , ] is a widely used technique for identifying and quantifying Bisabolol and its isomers in complex mixtures like plant extracts or essential oils.

Q15: What is the environmental impact of Bisabolol production and use?

A15: While Bisabolol is a natural compound, large-scale production and disposal could potentially impact the environment. Sustainable production practices, such as using renewable resources and minimizing waste generation, are crucial for mitigating any negative environmental effects.

Q16: What are the alternatives to traditional Bisabolol extraction methods?

A16: Biotechnological approaches, such as microbial fermentation using engineered microorganisms like Escherichia coli [], offer a sustainable alternative to traditional Bisabolol extraction from plant sources. These methods hold promise for producing high yields of pure Bisabolol while reducing reliance on natural resources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.